molecular formula C18H26BrNO3 B11829855 methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

Katalognummer: B11829855
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: GLQDZVBKGSDBPR-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is an organic compound that belongs to the class of valine derivatives This compound is characterized by the presence of a bromobenzyl group, a pentanoyl group, and a valinate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond in the valinate moiety can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the valinate moiety may be involved in hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is unique due to the combination of the bromobenzyl, pentanoyl, and valinate groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Eigenschaften

Molekularformel

C18H26BrNO3

Molekulargewicht

384.3 g/mol

IUPAC-Name

methyl (2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoate

InChI

InChI=1S/C18H26BrNO3/c1-5-6-7-16(21)20(17(13(2)3)18(22)23-4)12-14-8-10-15(19)11-9-14/h8-11,13,17H,5-7,12H2,1-4H3/t17-/m0/s1

InChI-Schlüssel

GLQDZVBKGSDBPR-KRWDZBQOSA-N

Isomerische SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)OC

Kanonische SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.